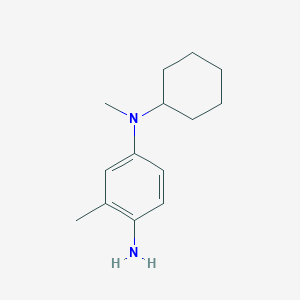

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

4-N-cyclohexyl-4-N,2-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-10-13(8-9-14(11)15)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTQTCYSXNWTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Scalable Synthesis of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine

[1]

CAS Registry Number: 1155005-14-3 Molecular Formula: C₁₄H₂₂N₂ Molecular Weight: 218.34 g/mol Synonyms: 4-amino-N-cyclohexyl-N,3-dimethylaniline; N1-Cyclohexyl-N1,3-dimethyl-p-phenylenediamine.[1]

Executive Summary & Strategic Analysis

This technical guide outlines the synthesis of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine , a specialized p-phenylenediamine (PPD) derivative.[1] Structurally, this molecule features a tertiary amine at the N1 position (substituted with cyclohexyl and methyl groups) and a methyl substituent at the 3-position of the benzene ring.

Significance: Compounds in this class are critical intermediates in the synthesis of antiozonants and antioxidants for the rubber industry (analogous to 6PPD) and as color developing agents in photography. The specific methylation pattern at the 3-position and N1-methyl group imparts unique steric protection and solubility profiles compared to the parent N-cyclohexyl-p-phenylenediamine.[1]

Synthesis Strategy: While reductive amination is common for PPDs, the specific "N1,3-dimethyl" substitution pattern favors a Nucleophilic Aromatic Substitution (SₙAr) approach followed by nitro-reduction.[1] This route minimizes isomer formation and avoids the difficult monomethylation of primary amines.

Retrosynthetic Analysis

To ensure high regioselectivity, we disconnect the molecule at the C(aryl)-N(tertiary) bond. This reveals 4-chloro-3-methylnitrobenzene and N-methylcyclohexylamine as the ideal precursors.[1] This pathway leverages the activating nature of the para-nitro group to facilitate halide displacement.

Caption: Retrosynthetic disconnection showing the SnAr strategy to assemble the tertiary amine core before establishing the primary amine.

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution (Primary Route)

This route is preferred for its operational simplicity and high yield.

Step 1: Synthesis of N-Cyclohexyl-N-methyl-3-methyl-4-nitroaniline

Principle: The chlorine atom in 4-chloro-3-methylnitrobenzene is activated by the ortho-methyl (steric) and para-nitro (electronic) groups, though the nitro group is the primary activator for the SₙAr mechanism.[1]

Reagents:

-

4-Chloro-3-methylnitrobenzene (1.0 eq)[1]

-

N-Methylcyclohexylamine (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃) (1.5 eq) - Acid scavenger[1]

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) - Solvent[1]

Protocol:

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 4-chloro-3-methylnitrobenzene (20 mmol) and K₂CO₃ (30 mmol).

-

Solvation: Add anhydrous DMF (40 mL) and stir to create a suspension.

-

Addition: Add N-methylcyclohexylamine (24 mmol) dropwise via an addition funnel at room temperature.

-

Reaction: Heat the mixture to 90–100°C for 6–8 hours. Monitor reaction progress via TLC (SiO₂; Hexane:EtOAc 8:2) or HPLC. The starting chloride should disappear.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-water (200 mL) with vigorous stirring. The product typically precipitates as a yellow/orange solid.

-

Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Yield Expectation: 85–92%

Step 2: Catalytic Hydrogenation to Target Diamine

Principle: Reduction of the nitro group to the primary amine using heterogeneous catalysis.

Reagents:

-

Intermediate from Step 1 (1.0 eq)

-

Palladium on Carbon (10% Pd/C) (5 wt% loading)

-

Hydrogen Gas (Balloon or low pressure)

Protocol:

-

Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro-intermediate (10 mmol) in Methanol (50 mL).

-

Catalyst: Carefully add 10% Pd/C (0.15 g) under an inert atmosphere (Nitrogen purge) to prevent ignition.

-

Reduction: Pressurize with H₂ (30–50 psi) and shake/stir at room temperature for 4–6 hours.

-

Note: Monitor H₂ uptake. If uptake ceases, the reaction is likely complete.

-

-

Work-up:

-

Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric.[1]

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude diamine.

-

-

Storage: The product is oxidation-sensitive. Store under nitrogen or convert to the HCl salt for stability.

Yield Expectation: 90–95%

Method B: Reductive Amination (Alternative Route)

Use this route if 4-chloro-3-methylnitrobenzene is unavailable, starting instead from 3-methyl-4-nitroaniline.[1]

-

Reductive Amination: React 3-methyl-4-nitroaniline with cyclohexanone using NaBH(OAc)₃ or H₂/Pt to form N-cyclohexyl-3-methyl-4-nitroaniline.[1]

-

Methylation: Methylate the secondary amine using Formaldehyde/Formic acid (Eschweiler-Clarke) to generate the N-methyl-N-cyclohexyl species.[1]

-

Reduction: Reduce the nitro group as described in Method A.

Process Workflow & Causality

The following diagram illustrates the critical decision points and physical transformations during the synthesis.

Caption: Step-by-step process flow for the SnAr synthesis route.

Analytical Characterization Data

The following table summarizes the expected analytical signatures for validation.

| Technique | Parameter | Expected Value / Observation |

| HPLC | Retention Time | Intermediate (Nitro) elutes later (more non-polar) than Target (Amine). |

| ¹H NMR | Aryl Protons | 3 aromatic protons. Shift upfield upon nitro reduction. |

| ¹H NMR | N-Methyl | Singlet, ~2.7–2.9 ppm.[1] |

| ¹H NMR | Cyclohexyl | Multiplets, 1.0–1.9 ppm (10H), Methine proton ~3.0–3.5 ppm. |

| ¹H NMR | Ring Methyl | Singlet, ~2.1–2.3 ppm. |

| MS (ESI) | [M+H]⁺ | 219.2 m/z |

| Appearance | Physical State | Viscous oil or low-melting solid (darkens upon air exposure).[1] |

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that phenylenediamines are potent sensitizers and potential carcinogens.

-

Skin Absorption: This compound is lipophilic (LogP ~4.7) and will readily penetrate skin. Double gloving (Nitrile/Laminate) is mandatory.

-

Oxidation Hazards: The final product is an antioxidant, meaning it sacrifices itself to oxygen. Handle under inert atmosphere (Argon/Nitrogen) to maintain purity.

-

Catalyst Safety: Palladium on Carbon is pyrophoric when dry. Always keep wet with solvent during filtration.

References

-

BenchChem. (2025).[4][5][6] An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). Retrieved from 4[6]

-

Canadian Science Publishing. (2025). Syntheses of novel substituted p-phenylenediamines. Retrieved from 3

-

BLDpharm. (2025). Product Information: N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine (CAS 1155005-14-3).[1] Retrieved from

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practical Applications. Retrieved from 7

Sources

- 1. 1094631-87-4|N1-Cyclohexyl-N1,4-dimethylbenzene-1,2-diamine|BLDpharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

"using N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine as a polymer additive"

An In-Depth Technical Guide to the Application of N-Aryl-N'-Cycloalkyl-p-Phenylenediamines as Polymer Additives

Introduction

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of N-Aryl-N'-Cycloalkyl-p-Phenylenediamines as advanced polymer additives. While the query specified N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine, the available literature more extensively documents the closely related and commercially significant p-phenylenediamine (PPD) derivatives. Therefore, this guide will focus on the principles and applications of a representative and structurally similar compound, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) , and will draw mechanistic parallels from the well-studied N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) to provide a robust and scientifically grounded resource.

These p-phenylenediamine derivatives are a critical class of additives known as antidegradants, which protect polymeric materials from the deleterious effects of oxidative and ozonolytic degradation.[1] Their incorporation into polymer matrices is essential for extending the service life and maintaining the mechanical integrity of a wide range of rubber and plastic products, particularly those exposed to harsh environmental conditions.[2][3] This guide will elucidate the mechanism of action, provide detailed application protocols, and present methods for performance evaluation.

Mechanism of Action: Scavenging Radicals and Ozone

The primary function of p-phenylenediamine derivatives like CPPD and 6PPD is to act as potent antioxidants and antiozonants.[2][4] This dual functionality is crucial for the protection of unsaturated polymers, such as natural rubber and styrene-butadiene rubber, which are highly susceptible to degradation.[2]

Antioxidant Activity:

The antioxidant mechanism involves the donation of a hydrogen atom from the secondary amine groups to peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers.[5] This process is outlined in the diagram below. By scavenging these radicals, the p-phenylenediamine derivative interrupts the chain reaction of oxidation, preventing the scission of polymer chains and the loss of mechanical properties.[5][6] The resulting p-phenylenediamine radical is stabilized by resonance and is less reactive, thus terminating the degradation cascade.

Caption: Antiozonant action of PPD additives at the polymer surface.

Physicochemical Properties

The following table summarizes key physicochemical properties for representative p-phenylenediamine additives. These properties are crucial for understanding their behavior in polymer systems, including their solubility, migration (blooming) characteristics, and thermal stability.

| Property | N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |

| CAS Number | 101-87-1 [7][8] | 793-24-8 [2] |

| Molecular Formula | C₁₈H₂₂N₂ [9] | C₁₈H₂₄N₂ [2] |

| Molecular Weight | 266.39 g/mol [7][8] | 268.404 g/mol [2] |

| Appearance | White to off-white powder/solid [9] | Brown or violet solid powder [2] |

| Melting Point | 118-119 °C [9] | 45 °C [2] |

| Boiling Point | ~399.6 °C (estimate) [9] | 260 °C [2] |

Experimental Protocols

Protocol 1: Incorporation of CPPD into a Rubber Formulation

This protocol describes the standard procedure for incorporating CPPD into a typical natural rubber (NR) formulation using a two-roll mill.

Materials and Equipment:

-

Natural Rubber (SMR 20 or equivalent)

-

N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD)

-

Zinc Oxide

-

Stearic Acid

-

Carbon Black (N330)

-

Aromatic Oil

-

Sulfur

-

N-tert-butyl-2-benzothiazolesulfenamide (TBBS)

-

Two-roll mill with heating and cooling capabilities

-

Analytical balance

Procedure:

-

Mastication: Set the two-roll mill to a temperature of 70°C ± 5°C. Pass the natural rubber through the mill multiple times until it forms a soft, pliable band. This process, known as mastication, reduces the viscosity of the rubber.

-

Addition of Activators and Additives:

-

Add the zinc oxide and stearic acid to the rubber band on the mill. Allow them to mix thoroughly until a homogenous mixture is achieved.

-

Gradually add the pre-weighed CPPD to the rubber. Ensure it is fully incorporated to avoid localized high concentrations.

-

-

Incorporation of Filler and Plasticizer:

-

Add the carbon black in increments to ensure good dispersion. This is a critical step and may require multiple passes and cutting of the rubber band.

-

Add the aromatic oil to aid in the dispersion of the carbon black and to act as a plasticizer.

-

-

Addition of Curing Agents:

-

Cool the mill to below 60°C to prevent premature vulcanization (scorching).

-

Add the sulfur and TBBS accelerator. Mix until they are evenly dispersed. The total mixing time at this stage should be kept to a minimum.

-

-

Homogenization and Sheeting:

-

Cut the rubber from the mill and pass it through the nip at different angles several times to ensure complete homogenization.

-

Sheet out the final compound to a desired thickness (e.g., 2 mm) and allow it to cool at room temperature for at least 24 hours before further processing and testing.

-

Caption: Workflow for incorporating CPPD into a rubber compound.

Protocol 2: Evaluation of Antiozonant Performance (Ozone Chamber Testing)

This protocol outlines the procedure for assessing the effectiveness of CPPD in protecting vulcanized rubber against ozone-induced cracking.

Materials and Equipment:

-

Vulcanized rubber samples (with and without CPPD) prepared as per Protocol 1.

-

Ozone test chamber with controlled ozone concentration, temperature, and airflow.

-

Sample mounting rack for static or dynamic testing.

-

Microscope or magnifying glass for crack evaluation.

Procedure:

-

Sample Preparation: Die-cut test specimens from the vulcanized rubber sheets into a standard shape (e.g., rectangular strips or dumbbell shapes).

-

Sample Mounting:

-

For static testing, loop the specimens and secure them on the rack to create a 20% strain.

-

For dynamic testing, mount the specimens in the grips of the dynamic testing apparatus within the ozone chamber.

-

-

Test Conditions:

-

Set the ozone chamber to the desired conditions. Typical parameters are:

-

Ozone Concentration: 50 pphm (parts per hundred million)

-

Temperature: 40°C

-

Test Duration: 24 to 96 hours, or until significant cracking is observed in the control sample.

-

-

-

Exposure: Place the mounted samples in the ozone chamber and start the test.

-

Evaluation:

-

Periodically remove the samples (or observe through a window) and inspect for the appearance and growth of cracks under magnification.

-

Compare the degree of cracking in the samples containing CPPD to the control sample (without antidegradant).

-

The performance is rated based on the time to the first appearance of cracks and the severity of cracking after a fixed duration.

-

Safety and Handling

P-phenylenediamine derivatives, including CPPD, may cause skin sensitization and are harmful if swallowed or inhaled. [10]It is imperative to handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11]Work should be conducted in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information. [11]

Environmental Considerations

While highly effective as antidegradants, the environmental fate of some p-phenylenediamine derivatives is a subject of ongoing research and regulatory scrutiny. [12][13]For instance, the ozonation product of 6PPD, known as 6PPD-quinone, has been identified as being highly toxic to certain aquatic species. [14][15]This highlights the importance of considering the entire life cycle of polymer additives and exploring more environmentally benign alternatives. [5][16]

Conclusion

N-Aryl-N'-Cycloalkyl-p-Phenylenediamines, exemplified by CPPD, are indispensable additives for protecting polymers, particularly unsaturated rubbers, from degradation. Their ability to scavenge both oxidative radicals and ozone makes them highly effective in a wide range of applications. The protocols provided in this guide offer a framework for their successful incorporation and performance evaluation. As with all chemical additives, proper safety precautions and an awareness of potential environmental impacts are essential for their responsible use.

References

-

6PPD. (n.d.). In Wikipedia. Retrieved from [Link]

-

N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its Transformation Product, 6PPD-quinone; Regulatory Investigation Under the Toxic Substances Control Act (TSCA). (2024, November 19). Federal Register. Retrieved from [Link]

-

Product-Chemical Profile for Motor Vehicle Tires Containing 6PPD. (n.d.). Department of Toxic Substances Control. Retrieved from [Link]

-

A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. (2024, May 28). MDPI. Retrieved from [Link]

-

Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N′-phenyl-1,4-phenylenediamine (IPPD), and 6PPD-Quinone. (2025, July 1). Research Collection. Retrieved from [Link]

-

Technical Document for the Proposal to Add para-Phenylenediamine Derivatives to the Candidate Chemicals List. (n.d.). Department of Toxic Substances Control. Retrieved from [Link]

-

1,4-Benzenediamine: Human health tier II assessment. (2014, February 7). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

-

SAFETY DATA SHEET - N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE. (2023, May 10). East Harbour Group. Retrieved from [Link] Harbourgrp.com/wp-content/uploads/2023/05/N-CYCLOHEXYL-N-PHENYL-P-PHENYLENEDIAMINE.pdf

-

Synthesis and assessment of novel sustainable antioxidants with different polymer systems. (n.d.). ChemRxiv. Retrieved from [Link]

-

Review of the Toxicology of Three Alkyl Diamines. (n.d.). PubMed. Retrieved from [Link]

-

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023, January 11). MDPI. Retrieved from [Link]

- Preparation of trans cyclohexane 1,4-diamine. (n.d.). Google Patents.

- Rubber containing para-phenylenediamine antiozonants. (n.d.). Google Patents.

-

N,N-Dimethylphenylenediamine. (n.d.). In Wikipedia. Retrieved from [Link]

-

DICYCLOHEXYL-4-PHENYLENEDIAMINE (CCPD) (CAS #4175-38-6) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. (2021, October 19). ezview.wa.gov. Retrieved from [Link]

-

Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. (2021, July 27). Semantic Scholar. Retrieved from [Link]

-

N-PHENYL-N'-CYCLOHEXYL-P-PHENYLENEDIAMINE. (n.d.). LookChem. Retrieved from [Link]

-

1,4-Benzenediamine, N-(1,3-dimethylbutyl)-N'-phenyl-. (n.d.). PubChem. Retrieved from [Link]

-

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. (n.d.). ChemSusChem. Retrieved from [Link]

-

N-cyclohexyl-N'-phenyl-p-phenylenediamine. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. (2026, January 2). ResearchGate. Retrieved from [Link]

Sources

- 1. US3009899A - Rubber containing para-phenylenediamine antiozonants - Google Patents [patents.google.com]

- 2. 6PPD - Wikipedia [en.wikipedia.org]

- 3. dtsc.ca.gov [dtsc.ca.gov]

- 4. WESTCO™ 6PPD N-1,3-dimethylbutyl)-N-phenyl-p-phenylenediamine rubber antioxidant and antiozonant [wrchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. specialchem.com [specialchem.com]

- 7. N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine | 101-87-1 [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. lookchem.com [lookchem.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. eastharbourgroup.com [eastharbourgroup.com]

- 12. Federal Register :: Request Access [unblock.federalregister.gov]

- 13. dtsc.ca.gov [dtsc.ca.gov]

- 14. mdpi.com [mdpi.com]

- 15. research-collection.ethz.ch [research-collection.ethz.ch]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"GC/MS analysis of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine derivatives"

Abstract

This application note details a validated protocol for the identification and quantification of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine (hereafter referred to as CHD-PPD ), a specialized

Introduction & Chemical Context

The target analyte, CHD-PPD , possesses a hybrid structure combining a tertiary amine (N1-cyclohexyl-N1-methyl) and a primary amine (N4-unsubstituted) on a methylated benzene core. This structure imparts unique antioxidant properties but creates significant analytical challenges:

-

Thermal Instability: The primary amine (

) at position 4 is highly susceptible to oxidation inside a hot GC inlet, leading to the artificial formation of quinone-imines (QIs) and quinones. -

Polarity: Free PPDs exhibit peak tailing on non-polar columns (e.g., 5%-phenyl-methylpolysiloxane), compromising sensitivity.

-

Environmental Relevance: Analogous to 6PPD, this molecule can oxidize to form a toxic quinone species.[1] Distinguishing the in situ environmental quinone from ex vivo inlet-generated quinone is critical.

Target Analyte Properties:

-

IUPAC Name: N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine

-

Molecular Formula:

-

Predicted MW: 218.34 g/mol

-

Key Functional Groups: Tertiary amine (stable), Primary amine (labile/reactive).

Analytical Workflow & Sample Preparation

To ensure data integrity, we utilize a "Self-Validating" workflow where an internal standard (IS) tracks extraction efficiency, and a derivatization control monitors inlet activity.

Reagents & Standards

-

Solvents: Dichloromethane (DCM) (HPLC Grade), Acetonitrile (ACN).

-

Derivatization Agents:

-

Method A (Silylation): BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Method B (Acylation): Acetic Anhydride (AA) + Pyridine.

-

-

Internal Standard (IS): D5-6PPD or deuterated Diphenylamine (

-DPA).

Extraction Protocol (Matrix Dependent)

| Matrix | Extraction Method | Solvent System | Notes |

| Aqueous (Water/Urine) | Liquid-Liquid Extraction (LLE) | DCM (pH adjusted to >10) | Basic pH suppresses protonation of the amine, driving it into the organic phase. |

| Solid (Tire/Polymer) | Ultrasonic Assisted Extraction (UAE) | Acetone:Hexane (1:1) | 3 cycles of 15 min at 25°C. Avoid heat to prevent degradation. |

| Plasma/Serum | Protein Precipitation (PPT) | Cold ACN (-20°C) | Vortex, centrifuge at 10,000g. Evaporate supernatant under |

Derivatization Strategies

Direct injection of underivatized CHD-PPD is NOT recommended due to N4-amine adsorption.

Protocol A: Silylation (Preferred for General Screening)

-

Evaporate extract to dryness under nitrogen.

-

Add 50

L Pyridine + 50 -

Incubate at 60°C for 30 minutes.

-

Mechanism: Replaces active protons on the N4-primary amine with TMS groups.

-

Result: Monosilyl (

) and Disilyl (

Protocol B: Acylation (Preferred for Quantitation)

-

Evaporate extract to dryness.

-

Add 50

L Acetic Anhydride + 50 -

Incubate at 70°C for 45 minutes.

-

Mechanism: Converts N4-amine to a stable acetamide.

-

Result: Monoacetyl derivative (

). Extremely stable and provides excellent peak shape.

GC/MS Method Parameters

Instrument: Agilent 8890 GC / 5977B MSD (or equivalent).

| Parameter | Setting | Rationale |

| Inlet | Splitless, 260°C | High temp ensures volatilization, but derivatization protects the analyte. |

| Column | DB-5ms UI (30m | Ultra-Inert (UI) phase reduces amine tailing. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Standard for optimal linear velocity. |

| Oven Program | 60°C (1 min) | Fast ramp preserves thermally labile quinones. |

| Transfer Line | 280°C | Prevent cold-spot condensation. |

| Ion Source | EI (70 eV), 230°C | Standard electron ionization. |

| Acquisition | SIM/Scan Mode | SIM for quantitation; Scan (50-550 amu) for ID. |

Fragmentation & Data Interpretation

Understanding the fragmentation logic is crucial for confirming the identity of CHD-PPD versus its structural analogs (like CPPD).

Fragmentation Logic (Underivatized)

-

Parent Ion (

): -

Base Peak: The molecule typically cleaves at the N-Cyclohexyl bond or loses the cyclohexyl ring entirely.

-

Loss of Cyclohexyl (

): -

McLafferty Rearrangement: If the cyclohexyl ring opens, specific alkene losses occur.

-

-

Diagnostic Ion: The N1,3-dimethylbenzene-1,4-diamine core is the "fingerprint."

Fragmentation (Acetyl Derivative)

-

Parent Ion:

260 ( -

Key Fragment:

218 (Loss of ketene -

Base Peak:

177 (Loss of Cyclohexyl from the derivative).

Transformation Product: The Quinone

If CHD-PPD oxidizes, it forms N1-Cyclohexyl-N1,3-dimethyl-p-benzoquinonediimine (unstable) which hydrolyzes to the Quinone .

-

Target Quinone: 2-methyl-5-(cyclohexyl(methyl)amino)cyclohexa-2,5-diene-1,4-dione.

-

Mass Shift: Parent (

)

Visualized Workflows

Figure 1: Analytical Decision Matrix

This diagram illustrates the logical flow from sample extraction to data output, highlighting the critical derivatization checkpoint.

Caption: Figure 1. Dual-pathway analytical workflow. Acylation is recommended for routine quantitation due to higher stability of the amide bond compared to the silyl ether.

Figure 2: Oxidative Transformation Pathway

This diagram maps the degradation of CHD-PPD into its toxicologically relevant quinone form, a critical mechanism for environmental monitoring.

Caption: Figure 2. Oxidative pathway of CHD-PPD. Derivatization (Green path) effectively "locks" the molecule, preventing artificial oxidation to the Quinone (Red path) during analysis.

Troubleshooting & Self-Validation

To ensure the protocol is "Self-Validating," implement the following checks:

-

The "Inlet Reactivity" Check:

-

Inject a standard of underivatized CHD-PPD.

-

If you observe a peak for the Quinone, your inlet liner is active (dirty).

-

Action: Replace liner with a Deactivated Splitless Liner (with glass wool) and trim the column.

-

-

Derivatization Efficiency:

-

Monitor the ratio of Mono-acetyl vs. Di-acetyl (if applicable). For CHD-PPD, only the N4 amine should react. If you see degradation products, the reaction temp is too high.

-

-

Carryover:

-

PPDs are "sticky." Run a solvent blank (ACN) after every high-concentration sample.

-

References

-

Tian, Z., et al. (2021).[2] "A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon."[1][3] Science, 371(6525), 185-189.

-

Kaniwa, M. A., et al. (2000). "Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography." Journal of Health Science, 46(6), 467-473.[4]

-

Liu, Q., et al. (2023).[5] "Determination of p-Phenylenediamine Antioxidants in Zebrafish Embryos by Gas Chromatography-Tandem Mass Spectrometry." Journal of Chinese Mass Spectrometry Society, 44(2), 314-320.[5]

-

Cao, G., et al. (2022). "Mass spectrometry analysis of a ubiquitous tire rubber-derived quinone in the environment." TrAC Trends in Analytical Chemistry, 157, 116802.

-

U.S. EPA. (2014). "Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]

- 5. Determination of p-Phenylenediamine Antioxidants in Zebrafish Embryos by Gas Chromatography-Tandem Mass Spectrometry with Ultrasonic Extraction [zpxb.xml-journal.net]

Troubleshooting & Optimization

Technical Support Center: Purification of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine Isomers

Welcome to the technical support guide for the purification of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine and its isomers. This document is designed for researchers and drug development professionals navigating the challenges associated with isolating and purifying these specific aromatic diamines. Aromatic diamine isomers often exhibit very similar physical properties, making their separation a non-trivial task. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: I have a crude mixture from my synthesis. Which purification technique should I attempt first?

A: For a crude mixture containing starting materials, byproducts, and your target isomers, flash column chromatography on silica gel is the most effective initial approach. It is a robust technique for bulk separation and removing impurities with significantly different polarities. Due to the basic nature of the diamine, it is critical to use a mobile phase containing a small percentage (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and peak tailing of your amine product.

Q2: How can I effectively separate the positional isomers of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine?

A: Separating positional isomers, which differ only in the placement of the methyl groups on the benzene ring, requires a high-resolution technique. High-Performance Liquid Chromatography (HPLC) is the method of choice. Standard C18 columns may not provide sufficient selectivity. Instead, you should prioritize columns that offer alternative separation mechanisms:

-

Phenyl-Hexyl or Phenyl-Ethyl Columns: These columns provide π-π interactions between the phenyl-ligands of the stationary phase and the aromatic ring of your analytes. These interactions are highly sensitive to the electron density and sterics of the aromatic ring, which are affected by the substituent positions, often enabling the separation of positional isomers.[1]

-

Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them exceptionally powerful for separating closely related aromatic compounds and positional isomers.[2]

Q3: My purified diamine turns from a pale yellow to a dark brown/purple color upon standing. What is causing this degradation and how can I prevent it?

A: Aromatic amines, particularly phenylenediamines, are highly susceptible to air oxidation. The color change you are observing is due to the formation of highly conjugated, colored quinone-imine type structures. To ensure the stability of your purified compound:

-

Inert Atmosphere: Always handle and store the purified material under an inert atmosphere, such as nitrogen or argon.

-

Protection from Light: Store vials wrapped in aluminum foil or in amber-colored vials, as light can catalyze the oxidation process.

-

Low Temperature: Store the compound at a low temperature, typically 4°C or below, to slow the rate of oxidation.

-

Solvent Choice: When in solution, use de-gassed solvents to minimize dissolved oxygen.

Q4: Can I use a simple acid-base extraction to purify my diamine isomers?

A: Acid-base extraction is an excellent technique for a gross purification but it will not separate the isomers from each other. The basicity (pKa) of the positional isomers will be nearly identical. However, this method is highly effective for removing non-basic organic impurities or unreacted starting materials (e.g., a non-amine precursor). The process involves dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane), extracting the basic amines into an aqueous acid layer (e.g., 1M HCl) as their soluble hydrochloride salts, and then neutralizing the aqueous layer with a base (e.g., NaOH) to regenerate and re-extract the purified amine mixture into an organic solvent.[3]

Troubleshooting Guide for Common Purification Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Complete Co-elution of Isomers in HPLC | 1. Lack of selectivity in the stationary phase. 2. Inappropriate mobile phase composition. | 1. Change Column: Switch from a standard C18 column to a Phenyl or PFP stationary phase to exploit alternative separation mechanisms like π-π interactions.[1][2] 2. Modify Mobile Phase: Change the organic modifier (e.g., from methanol to acetonitrile or vice-versa). Optimize the mobile phase pH if using a buffer, as protonation state can subtly affect retention. 3. Explore Normal Phase: Consider normal phase HPLC (e.g., on a diol or amino column) as an alternative to reversed-phase. |

| Significant Peak Tailing in Chromatography (Flash or HPLC) | The basic amine is interacting strongly with acidic residual silanol groups on the silica-based stationary phase. | 1. Add a Basic Modifier: For both flash and HPLC, add a small amount of triethylamine (TEA) or another amine modifier (e.g., 0.1-1%) to the mobile phase. This competes for the active sites and improves peak shape. 2. Use an End-Capped Column: For HPLC, ensure you are using a modern, high-purity, end-capped silica column to minimize the number of free silanol groups. |

| Compound "Oils Out" During Recrystallization | 1. The solution is too highly supersaturated. 2. The rate of cooling is too rapid. 3. The chosen solvent system is unsuitable. | 1. Adjust Concentration: Add a small amount of the solubilizing solvent back into the hot mixture until the oil redissolves, then allow it to cool again, more slowly. 2. Slow Cooling: Insulate the flask (e.g., with glass wool or in a dewar) to ensure a very slow temperature drop. 3. Induce Crystallization: Scratch the inside of the flask below the solvent line with a glass rod. Add a seed crystal of the pure compound if available. 4. Re-evaluate Solvents: Experiment with different solvent pairs. Good systems for amines often include Toluene/Hexanes or Ethyl Acetate/Hexanes.[4] |

| Low or No Recovery from a Silica Gel Column | The highly basic diamine has irreversibly adsorbed to the acidic silica gel. | 1. Pre-treat the Column: Do not proceed without deactivating the silica. Use a mobile phase containing at least 1-2% triethylamine from the start. 2. "Rescue" Operation: If the compound is already stuck, try flushing the column with a more polar and basic solvent system, such as 5-10% ammonia in methanol, to displace the product. Note that this may also elute other strongly-bound impurities. |

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a separation method for your diamine isomers.

-

Initial Column & Mobile Phase Selection:

-

Column: Start with a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

Rationale: PFP columns offer multiple interaction modes, increasing the chance of resolving positional isomers.[2] Formic acid acts as an ion-pairing agent to improve peak shape for the basic amines.

-

-

Scouting Gradient:

-

Run a fast, broad gradient to determine the approximate elution conditions.

-

Flow Rate: 1.0 mL/min

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

-

Optimization:

-

Based on the scouting run, design a shallower gradient around the elution percentage of your isomers. For example, if they eluted at 45% B, try a gradient of 35% to 55% B over 20 minutes.

-

Troubleshooting: If co-elution persists, switch the organic modifier from acetonitrile to methanol. Methanol is a proton donor and can alter selectivity through different hydrogen bonding interactions with the analytes and stationary phase.

-

Protocol 2: Preparative Flash Chromatography

This protocol is for the initial bulk purification of the crude reaction mixture.

-

Slurry Preparation:

-

Choose an appropriate column size based on your crude material amount (typically a 1:30 to 1:100 ratio of crude mass to silica mass).

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2:1 Hexane:Ethyl Acetate:Triethylamine).

-

-

Loading the Sample:

-

Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

-

Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

-

-

Elution:

-

Begin elution with a non-polar mobile phase containing TEA (e.g., 98:2:1 Hexane:EtOAc:TEA).

-

Gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a mobile phase of similar polarity and visualize the spots using a UV lamp.

-

Data & Visualization

Table 1: Common Solvent Systems for Amine Purification

| Technique | Solvent System (Example) | Purpose & Rationale |

| Flash Chromatography (Normal Phase) | Hexanes / Ethyl Acetate + 1% Triethylamine | General purpose system. The TEA is crucial to prevent streaking and irreversible adsorption of the basic amine on the acidic silica. |

| Recrystallization | Toluene / Hexanes | Toluene is a good solvent for many aromatic compounds when hot, while hexanes act as an anti-solvent to induce crystallization upon cooling. |

| Recrystallization | Ethanol / Water | For more polar amines or their salts. The amine dissolves in ethanol, and water is added dropwise until turbidity appears, then the solution is heated to clarify and cooled slowly.[4] |

| HPLC (Reversed Phase) | Acetonitrile / Water + 0.1% Formic Acid | A standard starting point. Formic acid protonates the amines, leading to sharper peaks and reproducible retention times. |

Diagrams

Below are diagrams created using DOT language to visualize key workflows.

Caption: Decision tree for selecting a purification strategy.

Caption: Workflow for HPLC method optimization.

References

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.

- Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.

- Scribd. (n.d.).

- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.

- Journal of Chromatographic Science. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Oxford Academic.

- AKJournals. (n.d.).

- Nasi, P. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.

- TSI Journals. (2015). Resolving the benign and themalign isomers of aryl amines by HPLC.

- ACS Publications. (n.d.). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase.

- ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column.

- Google Patents. (n.d.).

- Welch Materials. (2024, November 18).

- HPLC Primer. (2025, June 19).

- University of Rochester, Department of Chemistry. (n.d.).

- ResearchGate. (2025, August 6). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids.

- MDPI. (2025, November 15). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD).

- MDPI. (2023, January 11). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.

- Sigma-Aldrich. (n.d.). N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine.

- PMC. (n.d.).

- Sigma-Aldrich. (n.d.).

- Google Patents. (2006, September 28).

- ResearchGate. (n.d.). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines.

- ChemicalBook. (n.d.). N,N-Dimethyl-1,4-phenylenediamine synthesis.

- ACS Omega. (2019, January 29).

- Google Patents. (n.d.). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

- Google Patents. (n.d.). JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE.

- PubMed. (2025, August 1). Enantioselectivity in human urinary excretion of N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine (6PPD) and 6PPD-quinone.

Sources

Technical Support Center: Stability and Handling of N-Substituted p-Phenylenediamine Compounds

A-Technical-Support-Guide-For-Researchers-and-Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-substituted p-phenylenediamine (PPD) compounds, with a specific focus on managing the stability of molecules such as N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine and its structural analogs. Given the susceptibility of this class of compounds to degradation, this resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

I. Introduction to the Stability of N-Substituted p-Phenylenediamines

N-substituted p-phenylenediamines are a class of compounds widely used as antioxidants and antiozonants, particularly in the rubber industry, due to their ability to scavenge reactive oxygen species. However, this inherent reactivity also makes them prone to degradation during storage and handling, which can significantly impact experimental outcomes. The primary degradation pathway for these compounds is oxidation, leading to the formation of colored quinone-diimines and related derivatives.

This guide will use N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) as a representative example to illustrate common stability issues and mitigation strategies, as the principles are broadly applicable to other N-substituted p-phenylenediamines.

II. Frequently Asked Questions (FAQs)

Q1: My stock solution of a p-phenylenediamine derivative has changed color. What does this indicate and is it still usable?

A change in color, typically to a yellow, pink, red, or dark brown hue, is a common indicator of oxidation. The p-phenylenediamine core is readily oxidized to form highly colored quinone-diimine species. The rate of this process is accelerated by exposure to air (oxygen), light, and elevated temperatures.

Whether the solution is still usable depends on the tolerance of your specific application to the presence of these impurities. For highly sensitive assays, it is strongly recommended to use a fresh, unoxidized solution. For other applications, the impact of the degradation products should be assessed.

Q2: What are the ideal storage conditions for solid N-substituted p-phenylenediamines?

To maximize the shelf-life of solid p-phenylenediamine compounds, the following storage conditions are recommended.[1]

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8 °C)[2] | Reduces the rate of oxidative degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen)[1][3] | Minimizes exposure to oxygen, a key driver of oxidation. |

| Light | Amber vial or protection from light[1] | Prevents photo-oxidation. |

| Moisture | Tightly sealed container in a dry environment[1] | Moisture can facilitate certain degradation pathways. |

Q3: How should I prepare and store stock solutions of these compounds?

When preparing stock solutions, it is crucial to minimize exposure to oxygen.

-

Solvent Choice: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes prior to use.

-

Preparation: Prepare solutions under an inert atmosphere if possible (e.g., in a glove box or using Schlenk techniques).

-

Storage: Store stock solutions in small, tightly sealed vials with minimal headspace to reduce the amount of oxygen present. Store at low temperatures (e.g., -20 °C or -80 °C) and protect from light. For long-term storage, consider storing under an inert gas overlay.

Q4: What are the primary degradation products I should be aware of?

The most significant degradation products of N-substituted p-phenylenediamines are the corresponding quinone-diimines. For example, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) oxidizes to form CPPD-quinone (CPPDQ).[4][5] These quinone derivatives are often highly colored and can be reactive themselves, potentially interfering with biological assays or chemical reactions.[4][6]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of N-substituted p-phenylenediamine compounds.

Problem 1: Inconsistent or non-reproducible experimental results.

-

Potential Cause: Degradation of the compound in stock solutions or during the experiment.

-

Troubleshooting Steps:

-

Assess Stock Solution Integrity: Visually inspect the stock solution for any color change. If discolored, prepare a fresh solution from solid material.

-

Analyze Purity: If possible, analyze the purity of the stock solution using techniques like HPLC-UV or LC-MS to quantify the parent compound and identify any major degradation products.

-

Optimize Experimental Conditions: Minimize the exposure of the compound to air and light during your experiment. If the experiment involves prolonged incubation times, consider performing it under an inert atmosphere.

-

Problem 2: Appearance of unexpected colored byproducts in a reaction mixture.

-

Potential Cause: Oxidation of the p-phenylenediamine compound catalyzed by reaction components or conditions.

-

Troubleshooting Steps:

-

Review Reaction Components: Identify any potential oxidizing agents in your reaction mixture.

-

Deoxygenate Reaction Mixture: Before adding the p-phenylenediamine compound, deoxygenate the reaction mixture by sparging with an inert gas.

-

Run Control Experiments: Perform the reaction in the absence of the p-phenylenediamine to determine if other components are contributing to the color change.

-

Problem 3: Difficulty in dissolving the solid compound.

-

Potential Cause: The compound may have degraded or oxidized on the surface, reducing its solubility.

-

Troubleshooting Steps:

-

Use High-Purity Solvent: Ensure the solvent is of high purity and free from water and peroxides.

-

Gentle Warming and Sonication: Gentle warming and sonication can aid in dissolution. However, avoid excessive heat as it can accelerate degradation.

-

Fresh Stock: If solubility issues persist, it is best to use a fresh, unopened container of the compound.

-

IV. Experimental Protocols

Protocol 1: Preparation of a Deoxygenated Stock Solution

-

Select a suitable solvent for your compound.

-

Place the required volume of solvent in a flask with a stir bar.

-

Seal the flask with a septum and insert two needles: one for inert gas inlet and one for outlet.

-

Sparge the solvent with a gentle stream of argon or nitrogen for 15-30 minutes while stirring.

-

Weigh the required amount of the solid p-phenylenediamine compound in a separate vial.

-

Using a syringe, transfer the deoxygenated solvent to the vial containing the solid and dissolve completely.

-

Store the resulting solution in a tightly sealed vial, preferably with an inert gas overlay, at low temperature and protected from light.

Protocol 2: Monitoring Compound Stability by HPLC-UV

-

Prepare a fresh stock solution of the compound at a known concentration.

-

Inject an aliquot of the fresh solution into an HPLC system equipped with a UV detector to obtain an initial chromatogram (t=0).

-

Store the stock solution under the desired conditions (e.g., at room temperature on the benchtop vs. at 4°C in the dark).

-

At regular intervals (e.g., 1, 3, 7, and 14 days), inject an aliquot of the stored solution into the HPLC.

-

Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The retention time of degradation products, like quinones, will likely differ from the parent compound.

V. Visualizing Degradation Pathways

The primary degradation pathway for N-substituted p-phenylenediamines is oxidation. The following diagram illustrates this general transformation.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. N1-Cyclohexyl-N4-phenylbenzene-1,4-diamine | 101-87-1 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Column Chromatography Separation of Aromatic Diamine Isomers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic separation of aromatic diamine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar and often polar compounds. Aromatic diamines are critical building blocks in polymers, dyes, and pharmaceuticals, making their accurate separation and purification essential. However, their subtle structural differences (ortho-, meta-, para- isomers) and their basic nature present unique hurdles in column chromatography.

This document moves beyond standard protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your separations effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions and foundational concepts for developing a separation method for aromatic diamine isomers.

Q1: What are the primary challenges in separating aromatic diamine isomers?

Separating aromatic diamine isomers is challenging due to their inherent chemical properties. Positional isomers, such as o-, m-, and p-phenylenediamine, have identical molecular weights and very similar polarities, making differentiation difficult with standard chromatographic methods.[1] The primary challenges are:

-

Subtle Polarity Differences: The close proximity of the two amine groups in ortho-isomers allows for potential intramolecular hydrogen bonding, slightly reducing their polarity compared to meta- and para-isomers where intermolecular hydrogen bonding is more prevalent.[2] This subtle difference is often insufficient for baseline separation on conventional stationary phases.

-

Strong Basicity: The amine functional groups are basic and prone to ionization depending on the mobile phase pH.[3] This can lead to strong, undesirable interactions with the stationary phase, particularly the acidic silanol groups present on silica-based columns, resulting in significant peak tailing.[4]

-

High Polarity: As polar molecules, aromatic diamines can be poorly retained on traditional non-polar reversed-phase columns (like C18) when using highly aqueous mobile phases, sometimes eluting in or near the void volume.[5][6]

Q2: How do I select the appropriate stationary phase (column) for my separation?

The choice of stationary phase is the most critical factor for achieving selectivity between isomers. A standard C18 column is often insufficient. Consider phases that offer alternative interaction mechanisms beyond simple hydrophobicity.

The principle of "likes dissolves like" is a good starting point; however, for isomers, exploiting different types of intermolecular interactions is key to successful separation.[7][8]

Table 1: Stationary Phase Selection Guide for Aromatic Diamine Isomers

| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Rationale & Expert Insights |

| Phenyl (e.g., Phenyl-Hexyl) | π-π interactions, Hydrophobic | Positional Isomers (o-, m-, p-) | The phenyl groups in the stationary phase interact with the aromatic rings of the diamine isomers.[9] These π-π interactions are highly sensitive to the geometry of the isomers, providing unique selectivity that C18 phases lack.[10][11] This is often the best starting point. |

| Pentafluorophenyl (PFP) | π-π, Dipole-dipole, Ion-exchange | Positional Isomers, Fluorinated Analogs | The electron-withdrawing fluorine atoms create a strong dipole moment and an electron-deficient ring, enhancing interactions with the electron-rich aromatic rings of the diamines.[11] This provides an alternative selectivity to standard phenyl phases. |

| Polar-Embedded | Hydrophobic, Hydrogen Bonding | Highly Polar Diamines | These are typically C18 or C8 chains with a polar group (e.g., amide or carbamate) embedded near the silica surface. This makes the phase compatible with 100% aqueous mobile phases, preventing the "hydrophobic collapse" that can occur with standard C18 columns and improving retention for very polar compounds.[6] |

| Mixed-Mode | Hydrophobic, Ion-Exchange | Ionizable Diamines | These columns combine reversed-phase and ion-exchange functionalities on a single support.[12] This allows for simultaneous exploitation of hydrophobicity and ionic interactions, providing powerful control over retention and selectivity by adjusting mobile phase pH and ionic strength.[1] |

| Chiral Stationary Phase (CSP) | Chiral Recognition (Inclusion, H-bonding, etc.) | Enantiomers (Chiral Isomers) | For separating enantiomers, a CSP is mandatory. Polysaccharide-derived columns are common.[13] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[14] Derivatization of the amines may be required to enhance interactions. |

Q3: What is the role of mobile phase pH and how do I optimize it?

Mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable compounds like aromatic diamines.[15][16] The amine groups are basic, meaning their charge state is directly dependent on the pH.

-

Mechanism of Action: At a pH below the pKa of the amine groups, the amines will be protonated (positively charged, e.g., -NH3+). At a pH above the pKa, they will be in their neutral, free-base form (-NH2). This change in ionization drastically alters the molecule's overall polarity and its interaction with the stationary phase.[17]

-

Optimization Strategy:

-

Start at Low pH (e.g., pH 2.5-3.5): Use a buffer like phosphate or an additive like formic or trifluoroacetic acid. At this pH, the diamines are fully protonated, and the silica surface's residual silanol groups are non-ionized, minimizing strong secondary interactions that cause peak tailing.[4][18]

-

Explore High pH (e.g., pH 8-10): Use a column specifically designed for high pH stability (e.g., hybrid silica).[19] At high pH, the diamines are in their neutral, more hydrophobic form, which increases their retention on a reversed-phase column. This can significantly change selectivity between isomers.

-

Work Around the pKa: Operating at a pH within 1 unit of the analyte's pKa is generally avoided for robust methods, as small pH variations can cause large, irreproducible shifts in retention time.[18][20] However, exploring this region during method development can sometimes reveal unique selectivity.

-

Caution: Always ensure your column is rated for the pH range you are using. Operating a standard silica column above pH 8 will cause it to dissolve, irreversibly damaging it.[17]

Q4: When should I consider using ion-pairing agents?

Ion-pairing agents are useful when you need to increase the retention of your highly polar, charged diamines on a reversed-phase column.

-

How it Works: An ion-pairing agent, such as an alkyl sulfonate (e.g., hexanesulfonic acid), is added to the mobile phase.[21] It has a charged head group that interacts with the protonated amine analyte and a hydrophobic tail that interacts with the non-polar stationary phase. This effectively neutralizes the charge and increases the analyte's affinity for the stationary phase, leading to longer retention.

-

When to Use: Consider this technique when your diamine isomers are eluting too early, even after optimizing the organic content of the mobile phase. It can be a powerful tool for improving retention and resolution.[22]

-

Drawbacks: Ion-pairing agents can be difficult to remove from the column, requiring long equilibration and washing times. They are also generally not compatible with mass spectrometry (MS) because they are non-volatile and can cause ion suppression.[5]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the separation of aromatic diamine isomers.

Problem 1: Poor or No Resolution Between Isomer Peaks

This is the most common issue. The peaks are sharp, but they overlap or co-elute completely.

-

Probable Cause A: Inappropriate Stationary Phase Chemistry

-

Explanation: The stationary phase is not providing a differential interaction mechanism for the isomers. A standard C18 column, for example, may not distinguish the subtle geometric differences between o-, m-, and p-isomers.

-

Solution:

-

Switch to a Phenyl or PFP Column: Prioritize stationary phases that can induce π-π interactions. These are highly sensitive to the analyte's structure and are often successful in resolving aromatic positional isomers.[9][11]

-

Try a Mixed-Mode Column: If the isomers have different pKa values, a mixed-mode column can exploit both hydrophobic and ion-exchange interactions, providing an additional dimension of selectivity.[12]

-

-

-

Probable Cause B: Suboptimal Mobile Phase Composition

-

Explanation: The organic modifier (e.g., acetonitrile or methanol) and its ratio with the aqueous phase may not be optimal for separation. Different organic solvents can alter selectivity.

-

Solution:

-

Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile, which can alter elution order and improve resolution.[20]

-

Optimize the Gradient: If using a gradient, make it shallower. A slower increase in the organic modifier percentage provides more time for the isomers to interact with the stationary phase, which can significantly improve resolution.

-

-

-

Probable Cause C: Incorrect pH

-

Explanation: The mobile phase pH may be set to a point where the isomers have very similar charge states and hydrophobic character, minimizing any potential for separation.

-

Solution:

-

Perform a pH Study: Analyze your sample at both low pH (e.g., 2.5) and high pH (e.g., 9.5), using an appropriate column for each condition. The change in the ionization state of the diamines can dramatically alter their retention and the selectivity between them. For example, an acidic compound will be less retained at high pH, while a basic compound will be more retained.

-

-

Troubleshooting Flowchart: Poor Resolution

Caption: Troubleshooting workflow for poor isomer resolution.

Problem 2: Significant Peak Tailing

The peaks are resolved, but they are asymmetrical with a "tail" extending from the back of the peak.

-

Probable Cause A: Secondary Interactions with Residual Silanols

-

Explanation: This is the most common cause for basic compounds like diamines. The protonated amine groups interact ionically with deprotonated (negatively charged) silanol groups (Si-O⁻) on the silica surface. This is a strong, secondary interaction mechanism that slows the elution of a fraction of the analyte molecules, causing the peak to tail.[4]

-

Solution:

-

Lower the Mobile Phase pH: Operate at a pH of 2.5-3.5. This protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing the ionic interaction with the protonated amines.[4]

-

Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups, reducing the potential for these interactions.

-

Add a Competing Base: Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. Note: TEA is not MS-friendly.

-

-

-

Probable Cause B: Column Overload

-

Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape.

-

Solution:

-

Dilute the Sample: Reduce the concentration of your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.

-

-

Problem 3: Irreproducible Retention Times

The time it takes for your peaks to elute changes significantly between injections or between different days.

-

Probable Cause A: Unstable Mobile Phase pH

-

Explanation: If the mobile phase is not properly buffered, or if the pH is close to the pKa of your analytes, small changes in pH (e.g., from absorption of atmospheric CO₂) can cause significant shifts in retention time.[20]

-

Solution:

-

Use a Buffer: Ensure your mobile phase contains a buffer (e.g., phosphate, formate) at a concentration of 10-25 mM. The buffer's pKa should be close to the desired mobile phase pH for maximum buffering capacity.[16]

-

Prepare Fresh Mobile Phase Daily: Do not store aqueous mobile phases for extended periods, as their pH can change and they are susceptible to microbial growth.

-

-

-

Probable Cause B: Temperature Fluctuations

-

Explanation: Column temperature affects solvent viscosity and the kinetics of analyte-stationary phase interactions. Without a column thermostat, ambient temperature changes in the lab can cause retention times to drift.

-

Solution:

-

Use a Column Compartment with Temperature Control: Set the temperature to slightly above ambient (e.g., 30 or 35 °C) to ensure a stable operating environment.

-

-

Conceptual Diagram: Exploiting Interaction Forces

Caption: Key intermolecular forces for isomer separation.

References

- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.

- HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. SIELC Technologies.

- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.

- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.

- HPLC problems with very polar molecules. (2024, January 25). Axion Labs.

- Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science.

- Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. (2025, August 9). ResearchGate.

- HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. (2009, December 29). Taylor & Francis.

- Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals.

- Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama.

- Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho.

- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Gilson.

- Chiral Separation of (2S,9S)-Diamino-2,9-dibenzyldeca-4,6-diynedioic acid and (2R,9R). (2023). YSU Journals.

- Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. (2006, August 17). Journal of Liquid Chromatography & Related Technologies.

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI.

- Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. (2025, August 5). ResearchGate.

- Control pH During Method Development for Better Chromatography. Agilent.

- Selecting a GC Column by a Specific Stationary Phase. Restek.

- The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate.

- Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026, January 14). RSC Publishing.

- Troubleshooting Guide. Agilent.

- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.

- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.

- Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International.

- Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025, August 5). ResearchGate.

- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science.

- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.

- Stationary Phase Selectivity: The Chemistry Behind the Separation. (2020, December 19). LCGC International.

- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.

- Separation of Compounds Using Column Chromatography (Theory). Amrita Vishwa Vidyapeetham Virtual Lab.

- The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. (2025, August 7). ResearchGate.

- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.

- [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.

Sources

- 1. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. welch-us.com [welch-us.com]

- 6. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 7. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. veeprho.com [veeprho.com]

- 10. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]

- 11. welch-us.com [welch-us.com]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

- 14. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. rotachrom.com [rotachrom.com]

- 18. agilent.com [agilent.com]

- 19. waters.com [waters.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

- 22. sepscience.com [sepscience.com]

"managing oxidation of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine during workup"

Subject: Managing Oxidation of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine Ticket ID: PPD-OX-404 Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are encountering a "Redox Death Spiral." The molecule N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine belongs to the

The purple/black tar you observe is not a simple impurity; it is a complex mixture of Wurster salts (radical cations), Quinone Diimines (QDI) , and polymerized Bandrowski’s bases .

This guide provides a self-validating workflow to arrest this oxidation mechanism using kinetic control (temperature/speed) and thermodynamic control (pH/redox potential).

Module 1: The Mechanism of Failure

To solve the problem, you must understand the enemy. The oxidation of your diamine is not a single step; it is an ECE (Electron Transfer - Chemical - Electron Transfer) cascade.

-

Step 1 (The Trigger): The electron-rich PPD core loses one electron to atmospheric oxygen, forming a Wurster Salt (Semiquinone radical cation). This is the purple/violet color you see.

-

Step 2 (The Point of No Return): A second electron loss and deprotonation creates the Quinone Diimine (QDI) . This species is a highly reactive electrophile.

-

Step 3 (The Tar): The QDI undergoes hydrolysis to quinones or couples with unoxidized amine to form insoluble oligomers (black tar).

Visualization: The Oxidation Cascade

Caption: The ECE oxidation pathway. The "Reductive Rescue" path (dashed green) is your only exit strategy once color appears.

Module 2: Troubleshooting (Emergency Room)

Q1: My aqueous extraction layer just turned dark purple. Is the batch lost? A: No, but act immediately. The purple color indicates the stable radical cation (Wurster salt). It has not yet polymerized.

-

Immediate Action: Add a saturated solution of Sodium Hydrosulfite (Sodium Dithionite,

) to the separatory funnel. Shake vigorously. -

Result: The dithionite reduces the radical cation back to the parent amine. The color should fade to pale yellow/brown.

Q2: The compound decomposes on the silica column. I see a black band that won't move. A: Silica gel is slightly acidic and has a high surface area with adsorbed oxygen. This catalyzes the oxidation.[2]

-

Solution A (The Buffer): Pre-treat your silica slurry with 1-2% Triethylamine (TEA) . This neutralizes acidic sites that stabilize the oxidation intermediates.

-

Solution B (The Switch): Use Basic Alumina instead of silica.

-

Solution C (The Bypass): Avoid chromatography. Convert the crude free base immediately to the dihydrochloride salt (see Module 3).

Q3: I dried the solid on the rotavap, and it turned black upon scraping. A: You concentrated the free base in the presence of air and heat.

-

Fix: Never dry the free base to completion if it can be avoided. If you must, use an inert atmosphere (Argon balloon) and keep the bath temp <30°C. Store as a concentrated solution in degassed solvent until the next step.

Module 3: Prevention Protocols (SOPs)

Protocol A: The "Reductive Wash" Workup

Use this method if you must isolate the free base.

| Reagent | Role | Concentration |

| Sodium Dithionite ( | Reductant (Scavenger) | 10% w/v Aqueous Solution |

| BHT (Butylated Hydroxytoluene) | Radical Inhibitor | 0.05% in Organic Solvent |

| Argon/Nitrogen | Oxygen Exclusion | Continuous sparge |

Step-by-Step:

-

Quench: Perform reaction quench under Argon flow.

-

Extraction: Use degassed organic solvent (e.g., DCM or EtOAc) containing 0.05% BHT .

-

The Wash (Critical): Wash the organic layer twice with 10% aqueous Sodium Dithionite . This actively reduces any oxidized species at the interface.

-

Drying: Dry over

(Sodium Sulfate) with a pinch of activated charcoal if color persists. Filter rapidly. -

Concentration: Rotavap with an Argon balloon attached to the bleed valve. Do not heat above 35°C.

Protocol B: The "Salt Fortress" (Recommended)

The protonated ammonium salt is exponentially more stable than the free base because the lone pair electrons are tied up, preventing the initial electron transfer.

Step-by-Step:

-

Extract the free base using Protocol A (up to the drying step).

-

Do not concentrate to dryness.

-

Cool the organic solution to 0°C.

-

Add 2.2 equivalents of HCl (4M in Dioxane) or TMSCl/MeOH dropwise.

-

The Dihydrochloride salt will precipitate.

-

Filter under Argon. Wash with cold, degassed ether.

-

Dry the white/off-white solid under high vacuum.

Visualization: The Safe-Harbor Workflow

Caption: Decision tree for workup. The "Salt" pathway is the only method guaranteeing long-term stability.

Module 4: Storage & Handling

-

Physical State: Store as the HCl salt or Tosylate salt whenever possible.

-

Atmosphere: If storing the free base, flush the vial with Argon, seal with Parafilm, and store in a -20°C freezer.

-

Solvents: Never dissolve in non-degassed solvents. Sparging solvents with Nitrogen for 15 minutes prior to use is mandatory for this chemistry.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on purification of aromatic amines).

-

Plichon, V., et al. (2025). "The electrochemical oxidation of phenylenediamines." ResearchGate.[3] (Detailed mechanism of the ECE pathway and Wurster salt formation).

-

Organic Chemistry Portal. (2025). "Sodium Hydrosulfite (Sodium Dithionite) as a Reducing Agent." (Protocols for using dithionite in amine recovery).

-

U.S. Patent 3,345,413A. (1967). "Process for purifying a phenylenediamine."[4][5][6][7][8] (Industrial methods for stabilizing PPDs using reducing washes).

-

BenchChem. (2025).[9] "Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine." (Specific synthesis and handling context for cyclohexyl-PPD derivatives).

Sources

- 1. ovid.com [ovid.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]